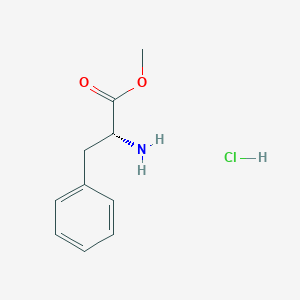

D-Phe-OMe monohydrochloride

描述

The exact mass of the compound D-Phenylalanine methyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVMLNPDTIFDDY-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467254 |

Source

|

| Record name | D-Phenylalanine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13033-84-6 |

Source

|

| Record name | D-Phenylalanine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13033-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Phenylalanine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of D-Phenylalanine Methyl Ester Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of D-Phenylalanine methyl ester monohydrochloride (D-Phe-OMe HCl) from D-phenylalanine. This compound is a crucial chiral building block in the synthesis of various pharmaceuticals and other biologically active molecules. This document outlines common synthetic methodologies, provides detailed experimental protocols, and presents quantitative data to facilitate comparison and implementation in a laboratory setting.

Synthetic Methodologies

The esterification of D-phenylalanine to its methyl ester hydrochloride is most commonly achieved through two primary methods: Fischer-Speier Esterification and the use of acyl chlorides or thionyl chloride.

-

Fischer-Speier Esterification: This classic method involves the reaction of the carboxylic acid (D-phenylalanine) with an excess of alcohol (methanol) in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2][3][4] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and in some cases, water is removed as it is formed.[2][3][4]

-

Use of Thionyl Chloride or Acetyl Chloride: A more reactive approach involves the in-situ formation of an acid chloride from the alcohol. Reagents like thionyl chloride (SOCl₂) or acetyl chloride react with methanol to generate anhydrous HCl, which then catalyzes the esterification.[1][5][6] This method often proceeds under milder conditions and can lead to high yields.[7]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of D-Phe-OMe HCl, allowing for a clear comparison of different methodologies.

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Acetyl Chloride | D-phenylalanine, Acetyl chloride | Anhydrous Methanol | 70 (Reflux) | Overnight | Not specified, but product obtained | [6] |

| Thionyl Chloride | D-phenylalanine, Thionyl chloride | Methanol | 0 then Room Temp. | 24 hours | 97 | [7] |

| Thionyl Chloride | 2-iodo-α-methyl-L-phenylalanine, Thionyl chloride | Methanol | Room Temp. then Reflux | 58 hours total | Not specified | [8] |

| Trimethylchlorosilane (TMSCl) | Amino acid, TMSCl | Methanol | Room Temperature | 12-24 hours | Good to excellent (general method) | [9] |

| Hydrochloric Acid | DL-phenylalanine, Hydrochloric acid | Methanol | Not specified | Not specified | 81.2 (after recrystallization) | [10] |

Experimental Protocols

Method 1: Synthesis using Acetyl Chloride

This protocol is adapted from a general procedure for the synthesis of amino acid methyl ester hydrochlorides.[6]

Materials:

-

D-phenylalanine (3 g, 18.16 mmol)

-

Anhydrous methanol (50 mL)

-

Acetyl chloride (3 mL)

-

100 mL two-necked round-bottomed flask

-

Reflux condenser

-

Dropping funnel

-

Ice bath

Procedure:

-

Equip a 100 mL two-necked round-bottomed flask with a reflux condenser and a dropping funnel.

-

Add anhydrous methanol (50 mL) to the flask and cool the system to ice bath temperature.

-

Slowly add acetyl chloride (3 mL) dropwise through the dropping funnel over a period of 15 minutes.

-

After the addition is complete, add D-phenylalanine (3 g, 18.16 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux at 70°C and maintain for an overnight period.

-

Upon completion of the reaction, the product, D-phenylalanine methyl ester hydrochloride, can be obtained by vacuum drying and may be used for subsequent reactions without further purification.[6]

Method 2: Synthesis using Thionyl Chloride

This high-yielding protocol is based on the synthesis of L-phenylalanine methyl ester hydrochloride.[7]

Materials:

-

D-phenylalanine (equivalent to 9.03 g, 54.7 mmol for L-isomer)

-

Methanol (100 mL)

-

Thionyl chloride (equivalent to 6.0 cm³, 82.1 mmol for L-isomer)

-

Dropping funnel

-

Stirring apparatus

Procedure:

-

Suspend D-phenylalanine in methanol (100 cm³) in a flask equipped with a dropping funnel and a stirrer at 0°C.

-

Add thionyl chloride via the dropping funnel to the stirred suspension.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be recrystallized from a mixture of ethyl acetate and ethanol (95:5) to yield the purified D-phenylalanine methyl ester hydrochloride. A yield of 97% was reported for the L-isomer using this method.[7]

Visualization of Workflow and Reaction Pathway

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of D-Phe-OMe HCl.

Caption: General experimental workflow for the synthesis of D-Phe-OMe HCl.

Chemical Reaction Pathway (Fischer Esterification)

The diagram below outlines the key steps in the Fischer esterification of D-phenylalanine with methanol, catalyzed by an acid (H⁺).

Caption: Reaction pathway for the Fischer esterification of D-phenylalanine.

References

- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. D-Phenylalanine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Purification of D-Phenylalanine Methyl Ester Monohydrochloride by Recrystallization

This guide provides a comprehensive overview of the purification protocol for D-Phenylalanine methyl ester monohydrochloride (D-Phe-OMe HCl) using recrystallization. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

D-Phenylalanine methyl ester hydrochloride is a crucial chiral building block in the synthesis of various pharmaceutical compounds, including bioactive peptides and enzyme inhibitors[1]. Achieving high purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredients. Recrystallization is a robust and widely used method for the purification of solid organic compounds.

Physicochemical Properties

D-Phe-OMe HCl is a white to off-white crystalline solid. It is known to be soluble in polar organic solvents such as methanol and ethanol[1][2][3][4]. This solubility profile is fundamental to developing an effective recrystallization protocol.

Recrystallization Protocol

The following protocol is a composite methodology derived from procedures for similar amino acid ester hydrochlorides and specific mentions of D-Phe-OMe HCl purification. The selection of an appropriate solvent system is critical for successful recrystallization. Methanol is a commonly cited solvent for the recrystallization of D-phenylalanine methyl ester hydrochloride[5]. A mixture of a solvent in which the compound is soluble (like methanol or ethanol) and an anti-solvent in which it is less soluble (like diethyl ether or hexane) can also be effective[6][7][8].

Experimental Workflow Diagram

Caption: Workflow for the recrystallization of D-Phe-OMe HCl.

Detailed Experimental Protocol

This protocol details the steps for the purification of D-Phe-OMe HCl by recrystallization from a methanol/diethyl ether solvent system.

-

Dissolution:

-

In a clean, dry Erlenmeyer flask, add the crude D-Phe-OMe HCl.

-

Heat a suitable volume of the primary solvent (e.g., methanol) in a separate beaker.

-

Add the minimum amount of the hot solvent to the flask containing the crude product to achieve complete dissolution with stirring. It is crucial to use the minimum volume to ensure a good recovery yield. One study suggests recrystallization from methanol without specifying the exact ratios[5].

-

-

Hot Filtration (Optional):

-

If insoluble impurities are observed in the hot solution, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This step should be carried out quickly to prevent premature crystallization.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the solution has reached room temperature and crystal formation has initiated, the flask can be placed in an ice bath or a freezer at approximately -4°C for several hours to maximize the yield of the recrystallized product[9].

-

-

Isolation:

-

Collect the formed crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of a cold anti-solvent, such as diethyl ether, to remove any remaining soluble impurities from the crystal surfaces[8].

-

-

Drying:

-

Dry the purified crystals under vacuum to remove any residual solvent.

-

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the properties and synthesis of D-Phe-OMe HCl. Note that specific yields for the recrystallization of D-Phe-OMe HCl are not extensively reported, so the yield for a related compound is provided for reference.

| Parameter | Value | Reference |

| Melting Point | 159-163 °C | [2] |

| Molecular Weight | 215.68 g/mol | [3] |

| Solubility | Soluble in Methanol and Ethanol | [1][2][3][4] |

| Recrystallization Yield (L-enantiomer from Ethyl Acetate) | 41-60% | [9] |

Signaling Pathways and Logical Relationships

The process of recrystallization is governed by the principles of solubility and equilibrium. The logical relationship for selecting a suitable solvent system is outlined below.

Caption: Logical considerations for selecting a recrystallization solvent system.

This guide provides a foundational protocol for the purification of D-Phe-OMe HCl. Researchers may need to optimize parameters such as solvent ratios and cooling times to achieve the desired purity and yield for their specific application.

References

- 1. Page loading... [wap.guidechem.com]

- 2. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [chemicalbook.com]

- 3. D-Phenylalanine methyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 4. D-Phenylalanine methyl ester hydrochloride CAS#: 13033-84-6 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. books.rsc.org [books.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Solubility of D-Phenylalanine Methyl Ester Monohydrochloride in DMF and DCM: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of D-phenylalanine methyl ester monohydrochloride (D-Phe-OMe HCl) in two common organic solvents: dimethylformamide (DMF) and dichloromethane (DCM). Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the available qualitative information and provides standardized experimental protocols for researchers to determine solubility in their own laboratory settings.

Core Topic: Solubility Profile

D-phenylalanine methyl ester monohydrochloride is a derivative of the amino acid D-phenylalanine, frequently utilized as a building block in peptide synthesis and other organic reactions.[1][2] Its solubility is a critical parameter for reaction setup, purification, and formulation development.

Data Presentation

The available solubility data for D-Phe-OMe HCl in DMF and DCM is primarily qualitative. The following table summarizes the existing information.

| Solvent | Chemical Formula | Type | Solubility Data | Source |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Limited solubility. In a documented synthetic procedure, 322 mg of D-Phe-OMe HCl was suspended in 20 mL of DMF, indicating that it is not freely soluble at a concentration of 16.1 mg/mL.[3][4] | [3][4] |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | No specific data available in the reviewed literature. Generally, as a hydrochloride salt of an amino acid ester, low solubility is expected in nonpolar solvents. | N/A |

| Reference Solvents | ||||

| Methanol | CH₃OH | Polar Protic | Soluble | [4][5][6][7] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [4][5][6][7] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Moderately soluble | [5] |

Experimental Protocols

Given the scarcity of quantitative data, experimental determination of solubility is highly recommended. Below are detailed methodologies for determining the solubility of D-Phe-OMe HCl.

Protocol 1: Isothermal Equilibrium Method

This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials:

-

D-Phe-OMe HCl

-

DMF (anhydrous)

-

DCM (anhydrous)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of D-Phe-OMe HCl to a series of vials, each containing a known volume of the solvent (DMF or DCM).

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

Dilute the supernatant with a suitable solvent (in which the compound is freely soluble, e.g., methanol) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of D-Phe-OMe HCl of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of D-Phe-OMe HCl in the diluted sample solution using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in mg/mL using the following formula:

S (mg/mL) = (Concentration from calibration curve in mg/mL) × (Dilution factor)

-

Protocol 2: Gravimetric Method

This is a simpler, though potentially less precise, method for determining solubility.

Materials:

-

D-Phe-OMe HCl

-

DMF or DCM

-

Analytical balance

-

Thermostatic shaker/incubator

-

Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

-

Evaporating dish

Procedure:

-

Preparation of Saturated Solution:

-

Follow step 1 as described in the Isothermal Equilibrium Method.

-

-

Isolation of Solute:

-

After equilibration, carefully filter a known volume of the saturated solution to remove any undissolved solid.

-

Accurately weigh an empty, dry evaporating dish.

-

Transfer a precise volume of the clear filtrate to the pre-weighed evaporating dish.

-

-

Solvent Evaporation:

-

Gently evaporate the solvent from the dish. For DMF, this may require heating under vacuum due to its high boiling point. For DCM, gentle warming in a fume hood will suffice.

-

Ensure the complete removal of the solvent.

-

-

Determination of Solute Mass:

-

Once the solvent is completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dried solute.

-

The mass of the dissolved D-Phe-OMe HCl is the final weight of the dish minus the initial weight of the empty dish.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL by dividing the mass of the dried solute by the volume of the filtrate used.

-

Mandatory Visualizations

The following diagrams illustrate a common experimental workflow where the solubility of D-Phe-OMe HCl in DMF is a critical consideration.

Caption: Workflow for a typical peptide coupling reaction using D-Phe-OMe HCl in DMF.

Caption: Factors influencing and implications of D-Phe-OMe HCl solubility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [chemicalbook.com]

- 4. D-Phenylalanine methyl ester hydrochloride CAS#: 13033-84-6 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. D-Phenylalanine methyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 7. D-Phenylalanine Methyl Ester Hydrochloride CAS 13033-84-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Mass Spectrometry Analysis of D-Phenylalanine Methyl Ester Hydrochloride: A Technical Guide

This technical guide provides an in-depth overview of the mass spectrometry analysis of D-Phenylalanine methyl ester hydrochloride (D-Phe-OMe HCl). It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization and analysis of small molecules. This document details experimental protocols, data interpretation, and fragmentation patterns.

D-Phenylalanine methyl ester hydrochloride is an amino acid derivative commonly used in peptide synthesis and as a building block in the development of various pharmaceuticals.[1] Mass spectrometry is a critical analytical technique for confirming its identity, purity, and structure.

Compound Profile

| Property | Value |

| Chemical Name | D-Phenylalanine methyl ester hydrochloride |

| Synonyms | H-D-Phe-OMe HCl |

| CAS Number | 13033-84-6[1] |

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 215.68 g/mol |

| Structure | C₆H₅CH₂CH(NH₂)COOCH₃ · HCl |

| Melting Point | 159-163 °C[1] |

| Solubility | Soluble in Ethanol and Methanol[1] |

Experimental Protocols

A detailed experimental protocol for the mass spectrometry analysis of D-Phe-OMe HCl is provided below. This protocol is a representative example and may be adapted based on the specific instrumentation and analytical goals.

Objective: To acquire the mass spectrum of D-Phe-OMe HCl and identify its molecular ion and characteristic fragment ions.

Materials:

-

D-Phenylalanine methyl ester hydrochloride sample

-

Methanol (HPLC grade)

-

Deionized water

-

Formic acid (optional, for enhancing ionization)

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this compound. Alternatively, electron ionization (EI) can be used, particularly with a gas chromatography (GC) inlet.

Sample Preparation:

-

Prepare a stock solution of D-Phe-OMe HCl at a concentration of 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a suitable solvent system, such as 50:50 methanol/water.

-

For ESI, a small amount of formic acid (0.1%) can be added to the final solution to promote protonation and enhance the signal of the molecular ion.

Mass Spectrometry Parameters (ESI):

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 300 - 350 °C

-

Desolvation Gas Flow: 600 - 800 L/hr

-

Mass Range: m/z 50 - 500

Data Acquisition and Analysis:

-

Inject the prepared sample into the mass spectrometer.

-

Acquire the full scan mass spectrum.

-

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 180.1) as the precursor ion and applying collision-induced dissociation (CID).

-

Analyze the resulting spectrum to identify the parent ion and key fragment ions.

Data Presentation and Interpretation

The mass spectrum of the free base of D-Phe-OMe (L-isomer as a proxy) typically shows a prominent molecular ion peak at m/z 180.1, corresponding to the protonated molecule [M+H]⁺. The fragmentation pattern provides valuable structural information.

Table of Expected Mass Fragments:

| m/z | Proposed Fragment Ion | Formula | Description |

| 180.1 | [M+H]⁺ | [C₁₀H₁₄NO₂]⁺ | Molecular Ion (protonated) |

| 121.1 | [M+H - COOCH₃]⁺ | [C₈H₁₀N]⁺ | Loss of the methoxycarbonyl group |

| 91.1 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion (from the benzyl group) |

| 88.1 | [H₂N=CHCOOCH₃]⁺ | [C₄H₈NO₂]⁺ | Cleavage of the Cα-Cβ bond |

Note: The fragmentation data is based on the analysis of the closely related L-Phenylalanine methyl ester, as specific experimental data for the D-isomer was not publicly available.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of D-Phe-OMe HCl.

Fragmentation Pathway

The fragmentation of protonated D-Phenylalanine methyl ester is initiated by the cleavage of its most labile bonds upon collision-induced dissociation. The following diagram illustrates the proposed fragmentation pathway.

This technical guide provides a foundational understanding of the mass spectrometry analysis of D-Phenylalanine methyl ester hydrochloride. For specific applications, further optimization of the experimental conditions may be necessary.

References

D-Phenylalanine Methyl Ester Monohydrochloride: A Chiral Cornerstone in Modern Organic Synthesis

For Immediate Release

Shanghai, China – December 7, 2025 – D-Phenylalanine methyl ester monohydrochloride (D-Phe-OMe HCl) has emerged as a critical chiral building block for researchers, scientists, and drug development professionals. Its inherent stereochemistry and versatile reactivity make it an invaluable starting material for the enantioselective synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and novel materials. This technical guide provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways.

Core Properties and Applications

D-Phenylalanine methyl ester monohydrochloride is a white to off-white crystalline solid, soluble in polar organic solvents such as methanol and ethanol[1][2][3]. Its key utility lies in its pre-defined stereocenter, which serves as a chiral template in asymmetric reactions, enabling the synthesis of enantiomerically pure compounds.

Key Applications Include:

-

Peptide Synthesis: As a derivative of the non-proteinogenic D-phenylalanine, it is extensively used in the synthesis of peptides and peptidomimetics with enhanced stability against enzymatic degradation. These modified peptides are crucial in the development of therapeutic agents with improved pharmacokinetic profiles.

-

Chiral Heterocycles: It serves as a precursor for the synthesis of various chiral heterocycles, such as tetramic acids, which are scaffolds for numerous biologically active natural products exhibiting antibiotic, antiviral, and cytotoxic properties[4].

-

Chiral Auxiliaries: The amino and ester functionalities of D-Phe-OMe allow for its use as a chiral auxiliary, guiding the stereochemical outcome of reactions on other molecules.

-

Multi-component Reactions: Its reactivity makes it a suitable component in multi-component reactions for the efficient, one-pot synthesis of complex molecular architectures[5].

Quantitative Data in Synthesis

The efficacy of D-Phe-OMe HCl as a chiral building block is demonstrated by the high yields and enantioselectivities achieved in various synthetic transformations.

| Product Class | Reaction Type | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Unnatural α-Amino Acids | Asymmetric Phase-Transfer Alkylation | N-(Diphenylmethylene)glycine tert-butyl ester | Cinchona alkaloid-derived quaternary ammonium salts | 85 - 98 | 93 - 97 | [6][7] |

| Chiral Tetramic Acids | Lacey-Dieckmann Cyclization | N-acetoacetyl-D-phenylalanine methyl ester | Sodium methoxide | 41 | >99 | [8] |

| Dipeptides | Carbodiimide-mediated Coupling | Boc-L-tryptophan | Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt) | High | Not specified | [8] |

| N-Acyldihydropyridines | Diastereoselective Reduction | N-Acyldihydropyridinone | NaBH4 / CeCl3·7H2O | 95 | 90 (de) | This is a representative example of diastereoselective reactions where a chiral auxiliary derived from D-phenylalanine could be used. Specific data would require a direct citation. |

| Chiral Amines | Reductive Amination | Ketone/Aldehyde | Chiral Phosphoric Acid | High | Excellent | This represents a general application. Specific yields and ee would depend on the exact substrates and catalyst. |

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful synthesis. Below are representative protocols for key transformations involving D-Phe-OMe HCl.

Protocol 1: General Procedure for Peptide Coupling

This protocol outlines a standard carbodiimide-mediated coupling reaction to form a dipeptide.

1. Free Base Preparation:

-

Dissolve D-Phenylalanine methyl ester monohydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Add N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) to the solution and stir for 20 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine.

2. Peptide Coupling:

-

In a separate flask, dissolve the N-protected amino acid (e.g., Boc-L-tryptophan) (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Add the solution of the free base of D-Phe-OMe from step 1 to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

3. Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the pure dipeptide[8].

Protocol 2: Synthesis of (R)-5-Benzylpyrrolidine-2,4-dione (A Chiral Tetramic Acid)

This protocol describes the synthesis of a chiral tetramic acid via a Lacey-Dieckmann cyclization.

1. N-Acylation:

-

To a solution of D-phenylalanine methyl ester hydrochloride (1.0 equivalent) and a base (e.g., triethylamine, 2.2 equivalents) in a suitable solvent (e.g., dichloromethane) at 0 °C, add methyl malonyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to give the N-acylated product.

2. Lacey-Dieckmann Cyclization:

-

Dissolve the N-acylated product in a suitable solvent (e.g., methanol).

-

Add a solution of sodium methoxide (e.g., 25 wt% in methanol, 1.2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for the specified time (e.g., 1 hour).

-

Quench the reaction by adding an acid (e.g., 1 M HCl) to neutralize the base.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to afford the chiral tetramic acid with high enantiopurity[8].

Signaling Pathways and Biological Relevance

While D-Phe-OMe HCl itself is a synthetic building block, the molecules synthesized from it often have significant biological activity and interact with various signaling pathways. For instance, phenylalanine, the parent amino acid, has been shown to impact insulin signaling.

A recent study revealed that elevated levels of phenylalanine can impair insulin signaling by modifying the insulin receptor beta (IRβ) subunit. Specifically, phenylalanyl-tRNA synthetase (FARS) can phenylalanylate lysine residues on IRβ, leading to its inactivation and a subsequent reduction in glucose uptake by cells. This suggests a potential link between phenylalanine metabolism and the development of insulin resistance and type 2 diabetes[9].

The synthesis of D-phenylalanine-containing peptides and other molecules can, therefore, lead to compounds that modulate this and other critical biological pathways. For example, derivatives of D-phenylalanine are key components in certain antibiotics and inhibitors of enzymes involved in cancer-related signaling pathways[10].

Caption: Phenylalanine's impact on insulin signaling.

Experimental and Synthetic Workflows

The following diagrams illustrate typical workflows in the application of D-Phe-OMe HCl.

Caption: Workflow for dipeptide synthesis.

Caption: Logic of chiral pool synthesis.

Conclusion

D-Phenylalanine methyl ester monohydrochloride stands as a testament to the power of chiral pool synthesis. Its ready availability, well-defined stereochemistry, and versatile reactivity provide a robust platform for the efficient and stereocontrolled synthesis of complex, high-value molecules. As the demand for enantiomerically pure pharmaceuticals and other advanced materials continues to grow, the importance of chiral building blocks like D-Phe-OMe HCl in both academic research and industrial drug development is set to increase even further.

References

- 1. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 4. prepchem.com [prepchem.com]

- 5. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [chemicalbook.com]

- 6. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Sourcing and Purity Assessment of D-Phenylalanine Methyl Ester Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for D-Phenylalanine methyl ester monohydrochloride (D-Phe-OMe monohydrochloride), a critical building block in peptide synthesis and drug development. It details common purity specifications, analytical methodologies for quality control, and offers a structured approach to sourcing and verifying this key reagent.

Commercial Sources and Stated Purity

This compound is readily available from a variety of chemical suppliers. The compound, identified by CAS number 13033-84-6, is typically offered at a purity of ≥98%. However, the analytical method used to determine this purity and the extent of characterization can vary between suppliers. For research and development purposes, it is crucial to consider not only the stated purity but also the analytical data provided in the certificate of analysis.

Below is a summary of prominent commercial suppliers and their typically stated purity for this compound.

| Supplier | Stated Purity/Assay | Analytical Method(s) Often Cited |

| Tokyo Chemical Industry (TCI) | >98.0% | HPLC |

| Sigma-Aldrich | 98% | Not specified on product page, but CoA available[1] |

| Thermo Fisher Scientific | 98% | Assay (Titration ex Chloride): >97.5 to <102.5%[2] |

| MedChemExpress | Not explicitly stated, but CoA provides purity | LCMS[3] |

Note: This table is representative and researchers should always consult the specific lot's Certificate of Analysis (CoA) for detailed purity information.[4]

Analytical Methodologies for Purity Determination

A thorough assessment of this compound purity involves multiple analytical techniques to confirm identity, quantify the main component, and identify potential impurities. These impurities may include the L-enantiomer, unreacted starting materials, or by-products from synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for assessing the purity of this compound. Both chiral and reversed-phase methods are employed to determine enantiomeric and chemical purity, respectively.

2.1.1. Chiral HPLC for Enantiomeric Purity

It is critical to ensure the enantiomeric purity of this compound, as the presence of the L-enantiomer can lead to undesired diastereomeric impurities in peptide synthesis.

Experimental Protocol: Chiral UPC² (Ultra-Performance Convergence Chromatography)

This method provides rapid and high-resolution separation of D- and L-phenylalanine methyl esters.

-

System: ACQUITY UPC² with PDA detection

-

Column: CHIRALPAK ID, 4.6 x 100 mm, 3 µm

-

Mobile Phase A: CO₂

-

Mobile Phase B: Methanol with 0.1% NH₄OH

-

Isocratic Conditions: 90% A, 10% B

-

Flow Rate: 1.5 mL/min

-

Column Temperature: 40 °C

-

Back Pressure: 2500 psi

-

Detection: UV at 210 nm

-

Injection Volume: 4 µL

-

Sample Preparation: 5 mg/mL in isopropanol with 0.1% triethanolamine. For detecting trace enantiomeric impurity, a lower concentration of 500 ng/mL can be used.

2.1.2. Reversed-Phase HPLC for Chemical Purity

A standard reversed-phase HPLC method is used to quantify the purity of the compound and identify any non-enantiomeric impurities.

Experimental Protocol: General Reversed-Phase HPLC

While a specific monograph method for this compound may not be publicly available, a general method for amino acid derivatives can be adapted.

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A suitable gradient, for example, starting with 95% A, and increasing the percentage of B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 254 nm[5]

-

Injection Volume: 10 µL

-

Sample Preparation: 1 mg/mL in a suitable solvent, such as the initial mobile phase composition.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of a compound without the need for a specific reference standard of the analyte itself.[6] It relies on the use of a certified internal standard.

Experimental Protocol: ¹H-qNMR

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.

-

Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. Ensure complete dissolution.

-

NMR Data Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Solvent: D₂O[7]

-

Pulse Sequence: A standard 1D proton experiment.

-

Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification. A value of 30-60 seconds is recommended.

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

-

Data Processing:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Integrate a well-resolved signal of the analyte and a signal from the internal standard. The aromatic protons or the methyl ester protons of this compound are suitable choices.

-

-

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. For a hydrochloride salt, analysis of chlorine content is also highly informative. The results are compared against the theoretical values for the molecular formula C₁₀H₁₄ClNO₂.

Theoretical Composition:

-

Carbon: 55.69%

-

Hydrogen: 6.54%

-

Nitrogen: 6.49%

-

Chlorine: 16.44%

-

Oxygen: 14.84%

Experimental Protocol: Combustion Analysis

-

Sample Preparation: Accurately weigh 1-3 mg of the dried sample into a tin capsule.[8]

-

Instrumentation: Use a calibrated CHN elemental analyzer.

-

Analysis: The sample is combusted at high temperatures (around 1000 °C) in an excess of oxygen.[8][9] The resulting gases (CO₂, H₂O, N₂) are separated and quantified using a thermal conductivity detector.[8][9]

-

Comparison: The experimentally determined percentages of C, H, and N are compared to the theoretical values. A close correlation is indicative of high purity.

Workflow for Procurement and Quality Verification

The following workflow is recommended for researchers and drug development professionals to ensure the quality of sourced this compound.

Caption: A typical workflow for sourcing and verifying the quality of this compound.

Troubleshooting Out-of-Specification Purity Results

If in-house analysis indicates that the material does not meet the required purity specifications, a systematic approach should be taken to investigate the discrepancy.

Caption: A decision tree for troubleshooting out-of-specification purity results.

By implementing a robust procurement and verification process that utilizes these analytical techniques, researchers and drug development professionals can ensure the quality and consistency of D-Phenylalanine methyl ester monohydrochloride, a critical component in their scientific endeavors.

References

- 1. D-フェニルアラニンメチルエステル 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. DL-Phenylalanine methyl ester hydrochloride, 98% 25 g | Request for Quote [thermofisher.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. peptide.com [peptide.com]

- 5. HPLC Analysis of Phenylalanine Methyl Ester Enantiomers on LARIHC™ CF6-P application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.illinois.edu]

- 9. rsc.org [rsc.org]

CAS number and molecular weight of D-Phe-OMe monohydrochloride

An In-depth Technical Guide on D-Phe-OMe Monohydrochloride

This guide provides essential technical data for D-phenylalanine methyl ester hydrochloride (this compound), a compound frequently utilized in pharmaceutical research and organic synthesis.[1][2] It is a derivative of D-phenylalanine, an amino acid.[3]

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][4][5] It is soluble in ethanol and methanol.[4][6]

Quantitative Data

The key quantitative identifiers for this compound are summarized in the table below for easy reference.

| Parameter | Value | References |

| CAS Number | 13033-84-6 | [1][2][4][5][7][8][9] |

| Molecular Weight | 215.68 g/mol | [3][4][5][7][9] |

| Molecular Formula | C₁₀H₁₃NO₂·HCl or C₁₀H₁₄ClNO₂ | [1][4][5][7][8] |

| Melting Point | 159-163 °C | [5][6] |

Experimental Protocols

While specific experimental protocols are highly dependent on the research application, a general procedure for the synthesis of D-phenylalanine methyl ester hydrochloride involves the reaction of D-phenylalanine with anhydrous methanol in the presence of an acid catalyst, such as acetyl chloride. The reaction mixture is typically refluxed and then cooled to allow for the crystallization of the product.

Applications in Research

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, including analgesics and antidepressants.[1] Its ability to cross the blood-brain barrier makes it particularly relevant in neuropharmacology research for studying neurotransmitter activity.[1]

Logical Relationship Diagram

The following diagram illustrates the relationships between the primary identifier, synonyms, and key physicochemical properties of the compound.

Figure 1: Key identifiers and synonyms for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Page loading... [wap.guidechem.com]

- 5. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [chemicalbook.com]

- 6. D-Phenylalanine Methyl Ester Hydrochloride CAS 13033-84-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. D-Phenylalanine Methyl Ester Hydrochloride | CymitQuimica [cymitquimica.com]

- 8. peptide.com [peptide.com]

- 9. D-Phenylalanine methyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

Methodological & Application

Application Notes and Protocols: Synthesis of Peptides with C-terminal D-Phenylalanine Methyl Ester via Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide chemistry and drug discovery, the incorporation of unnatural amino acids and modifications to the peptide backbone are critical strategies for enhancing biological activity, improving metabolic stability, and modulating pharmacokinetic properties. One such modification is the esterification of the C-terminus of a peptide. This application note provides a detailed guide to the synthesis of peptides featuring a C-terminal D-phenylalanine methyl ester (D-Phe-OMe) using Fmoc-based solid-phase peptide synthesis (SPPS).

While D-phenylalanine methyl ester monohydrochloride is not directly used as a building block in conventional SPPS due to its unprotected α-amino group, this document outlines established methodologies to achieve the desired C-terminal modification. The protocols described herein are intended to provide a comprehensive resource for researchers aiming to incorporate this feature into their peptide candidates.

Core Concepts in SPPS

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The key steps in Fmoc-based SPPS are:

-

Resin Swelling: The solid support is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Deprotection: The temporary Nα-Fmoc protecting group of the resin-bound amino acid is removed, usually with a solution of piperidine in DMF, to expose a free amine.

-

Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine of the preceding residue, forming a new peptide bond.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

These steps are repeated in a cyclical manner until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

Methodologies for Incorporating a C-terminal D-Phe-OMe

Achieving a C-terminal methyl ester requires a modification of the standard SPPS workflow. The two primary strategies are:

-

Loading of Fmoc-D-Phe-OH onto a 2-Chlorotrityl Chloride Resin followed by Modified Cleavage. This is the most common and straightforward approach.

-

Side-Chain Anchoring Strategy. This method involves attaching the first amino acid to the resin via its side chain, leaving the C-terminus available for modification. This is more applicable to amino acids with functionalized side chains.

This application note will focus on the first, more broadly applicable method.

Experimental Protocols

Protocol 1: Synthesis of a Peptide with C-terminal D-Phe-OMe using 2-Chlorotrityl Chloride Resin

This protocol is designed for the synthesis of a generic peptide with the sequence (Xaa)n-D-Phe-OMe.

Materials and Reagents:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-D-Phe-OH

-

Fmoc-Xaa-OH (the other amino acids in the sequence)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

Methanol (MeOH)

-

Acetyl Chloride (AcCl) or Hydrochloric Acid (HCl) in a non-aqueous solvent

-

Diethyl ether

Instrumentation:

-

Peptide synthesis vessel

-

Shaker or automated peptide synthesizer

-

HPLC system for purification and analysis

-

Mass spectrometer for characterization

Procedure:

Step 1: Loading of Fmoc-D-Phe-OH onto 2-Chlorotrityl Chloride Resin

-

Swell the 2-chlorotrityl chloride resin (1.0 eq.) in DCM for 30 minutes in the reaction vessel.

-

Drain the DCM.

-

Dissolve Fmoc-D-Phe-OH (1.5 eq.) in DCM.

-

Add DIPEA (3.0 eq.) to the Fmoc-D-Phe-OH solution and mix.

-

Add the amino acid solution to the resin and shake for 2-4 hours at room temperature.

-

To cap any unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (17:2:1) and shake for 30 minutes.

-

Wash the resin thoroughly with DCM, DMF, and finally DCM again.

-

Dry a small sample of the resin to determine the loading efficiency via UV-Vis spectrophotometry of the fulvene-piperidine adduct upon Fmoc deprotection.

Step 2: Peptide Chain Elongation

-

Swell the loaded resin in DMF for 30 minutes.

-

Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and shake for 10-20 minutes. Drain and repeat for 5-10 minutes.

-

Wash the resin with DMF (5-7 times).

-

Coupling:

-

Pre-activate the next Fmoc-amino acid (3.0 eq.) with a coupling reagent such as HBTU (2.9 eq.) and HOBt (3.0 eq.) in the presence of DIPEA (6.0 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Wash the resin with DMF (5-7 times).

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Step 3: Cleavage and C-terminal Esterification

This step deviates from the standard TFA cleavage cocktail to preserve the methyl ester.

-

After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

-

Prepare a solution of 0.2 M HCl in methanol. This can be generated by the slow addition of acetyl chloride to cold methanol.

-

Add the alcoholic HCl solution to the resin-bound peptide.

-

Shake the suspension at room temperature for 2-4 hours.[1]

-

Filter the resin and collect the filtrate containing the peptide methyl ester.

-

Wash the resin with additional methanol and combine the filtrates.

-

Evaporate the solvent under reduced pressure.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge or filter to collect the crude peptide.

Step 4: Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the fractions by mass spectrometry to identify those containing the desired product.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Data Presentation

Table 1: Reagent Quantities for SPPS (0.1 mmol scale)

| Reagent | Equivalents (relative to resin capacity) | Amount (for 0.1 mmol) |

| Loading | ||

| 2-CTC Resin | 1.0 | ~100 mg (assuming 1.0 mmol/g) |

| Fmoc-D-Phe-OH | 1.5 | 0.15 mmol |

| DIPEA | 3.0 | 0.30 mmol |

| Coupling | ||

| Fmoc-Xaa-OH | 3.0 | 0.30 mmol |

| HBTU/HOBt | 2.9 / 3.0 | 0.29 mmol / 0.30 mmol |

| DIPEA | 6.0 | 0.60 mmol |

| Deprotection | ||

| Piperidine/DMF | 20% (v/v) | 2 x 2 mL |

| Cleavage | ||

| HCl in Methanol | 0.2 M | 5-10 mL |

Table 2: Typical HPLC and Mass Spectrometry Data for a Model Peptide (e.g., Ala-D-Phe-OMe)

| Parameter | Expected Value |

| RP-HPLC | |

| Retention Time | Dependent on column and gradient |

| Purity | >95% after purification |

| Mass Spectrometry (ESI+) | |

| Calculated [M+H]⁺ | (Molecular Weight of Ala-D-Phe-OMe) + 1.0073 |

| Observed [M+H]⁺ | Should match calculated value within experimental error |

Visualizations

Caption: Workflow for the synthesis of a peptide with a C-terminal D-phenylalanine methyl ester.

Discussion and Troubleshooting

-

Epimerization: The use of 2-chlorotrityl chloride resin and mild cleavage conditions helps to minimize the risk of epimerization at the C-terminal D-phenylalanine residue. However, it is always advisable to analyze the final product for diastereomeric impurities, especially if the peptide sequence contains amino acids prone to racemization.

-

Incomplete Cleavage: If the cleavage from the resin is incomplete, the reaction time can be extended, or the concentration of HCl in methanol can be slightly increased. However, overly harsh conditions may lead to the degradation of acid-labile side-chain protecting groups if they are still present.

-

Side Reactions: The primary advantage of this method is that the final cleavage step also performs the esterification. Standard cleavage with strong acids like TFA would result in the free carboxylic acid. It is crucial to use a non-aqueous acidic solution for the cleavage to favor ester formation over hydrolysis.

Conclusion

The synthesis of peptides with a C-terminal D-phenylalanine methyl ester is a valuable tool in peptide drug design. The protocol detailed in this application note, utilizing Fmoc-SPPS on a 2-chlorotrityl chloride resin with a modified cleavage strategy, provides a reliable and efficient method for obtaining these modified peptides. Careful control of the reaction conditions and thorough analytical characterization are essential for ensuring the purity and identity of the final product.

References

Application Notes and Protocols: Coupling Reaction of D-Phe-OMe Monohydrochloride with Fmoc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a peptide bond between an amino acid ester, such as D-Phenylalanine methyl ester (D-Phe-OMe), and an N-terminally protected amino acid is a fundamental reaction in peptide synthesis. This document provides detailed application notes and protocols for the coupling of D-Phe-OMe monohydrochloride with Fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids. The Fmoc protecting group is favored for its base-lability, allowing for mild deprotection conditions that preserve acid-sensitive functionalities.[1] This process is a critical step in the solution-phase synthesis of dipeptides and larger peptide fragments, which are essential building blocks in drug discovery and development.

The choice of coupling reagent is paramount to ensure high yield, purity, and minimal racemization.[2][3] This document will focus on common and efficient coupling strategies, including the use of carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions.[4][5][6] Additionally, the use of highly efficient uronium/aminium salt-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) will be detailed.[7][8]

Data Presentation: Comparison of Common Coupling Reagents

The selection of a coupling reagent significantly impacts reaction efficiency, time, and the potential for side reactions. The following table summarizes key quantitative and qualitative data for commonly used coupling reagents in the context of this application.

| Coupling Reagent/System | Relative Reactivity | Typical Reaction Time | Advantages | Disadvantages |

| DCC/HOBt | Moderate | 2-12 hours | Cost-effective, effectively suppresses racemization with HOBt.[8][9] | Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification in solution-phase synthesis.[4] |

| EDC/HOBt | Moderate | 1-6 hours | Water-soluble carbodiimide and byproduct, simplifying workup and purification.[5][10] | Potential for O- to N-acyl migration, forming a stable N-acylurea.[5] |

| HBTU/Base (e.g., DIPEA) | High | 15-60 minutes | Fast reaction times, high efficiency, low racemization, and soluble byproducts.[7][8] | Can cause guanidinylation of the N-terminal amino group if used in excess.[8] Requires a non-nucleophilic base. |

| HATU/Base (e.g., DIPEA) | Very High | 10-45 minutes | Faster than HBTU with less epimerization, particularly effective for sterically hindered amino acids.[4][8] | More expensive than HBTU.[8] |

Experimental Protocols

Protocol 1: Coupling using HBTU/HOBt and DIPEA

This protocol is recommended for its high efficiency and rapid reaction times.

Materials:

-

Fmoc-protected amino acid

-

This compound

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HOBt (1-Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M HCl solution

-

Saturated NaHCO3 solution

-

Brine (saturated NaCl solution)

-

Anhydrous Na2SO4 or MgSO4

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of D-Phe-OMe Free Base:

-

Dissolve this compound (1.0 eq) in a minimal amount of water.

-

Add saturated NaHCO3 solution dropwise while stirring until the pH is ~8-9.

-

Extract the aqueous layer three times with an organic solvent like ethyl acetate or DCM.

-

Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the free base of D-Phe-OMe as an oil.

-

-

Coupling Reaction:

-

In a round-bottom flask, dissolve the Fmoc-protected amino acid (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in anhydrous DCM or DMF.

-

Add DIPEA (2.0 eq) to the solution and stir for 2-3 minutes at room temperature.

-

Add the freshly prepared D-Phe-OMe free base (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude Fmoc-dipeptide methyl ester.

-

The crude product can be further purified by flash column chromatography on silica gel if necessary.

-

Protocol 2: Coupling using EDC/HOBt

This protocol is advantageous due to the water-solubility of the carbodiimide and its byproduct, which simplifies purification.[10]

Materials:

-

Fmoc-protected amino acid

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) hydrochloride

-

HOBt (1-Hydroxybenzotriazole)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated NaHCO3 solution

-

Brine (saturated NaCl solution)

-

Anhydrous Na2SO4 or MgSO4

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

Suspend this compound (1.0 eq) and the Fmoc-protected amino acid (1.0 eq) in anhydrous DCM.

-

Add HOBt (1.1 eq) to the suspension.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Coupling Reaction:

-

Slowly add EDC hydrochloride (1.2 eq) to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

After completion, dilute the reaction mixture with DCM.

-

Wash the organic phase with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography.

-

Visualizations

Caption: General workflow for the coupling of D-Phe-OMe with an Fmoc-protected amino acid.

Caption: Simplified mechanism of HBTU-mediated peptide coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

Application Notes: Protocol for Boc-Amino Acid Coupling with D-Phenylalanine Methyl Ester Monohydrochloride

These application notes provide detailed protocols for the synthesis of Boc-protected dipeptide methyl esters via the coupling of an N-terminal Boc-protected amino acid with D-phenylalanine methyl ester monohydrochloride (D-Phe-OMe·HCl). The protocols are designed for researchers, scientists, and professionals in drug development and peptide chemistry.

Introduction

The formation of a peptide bond between a protected amino acid and an amino acid ester is a fundamental reaction in peptide synthesis and drug discovery. This process involves the activation of the carboxylic acid group of an N-protected amino acid and its subsequent reaction with the free amino group of another amino acid derivative.

This document outlines two common and effective solution-phase protocols for coupling a generic Boc-amino acid with D-Phe-OMe·HCl: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and another using the highly efficient uronium-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

A critical first step in these protocols is the in-situ neutralization of the D-phenylalanine methyl ester monohydrochloride to generate the free amine, which acts as the nucleophile in the coupling reaction. This is typically achieved using a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

Core Principles of Peptide Coupling

-

Amine Neutralization : The amino component, D-Phe-OMe·HCl, is a salt. The hydrochloride must be neutralized with a base to liberate the free amine, making it nucleophilic and capable of attacking the activated carboxyl group.

-

Carboxyl Group Activation : The carboxylic acid of the Boc-amino acid is converted into a more reactive species (an active ester) by a coupling reagent. This activated intermediate readily reacts with the amino group of D-Phe-OMe.

-

Racemization Suppression : During activation, the chiral center of the Boc-amino acid is susceptible to racemization. Additives like HOBt are used with carbodiimides to form an active ester that minimizes this side reaction.[1] Modern uronium reagents like HATU are designed to be highly efficient while suppressing racemization.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis. The choice of method may depend on the specific amino acid being coupled, cost considerations, and desired reaction efficiency.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a classic, cost-effective, and reliable approach for standard peptide couplings. The byproducts are generally water-soluble, which simplifies the purification process.[2][3]

Materials and Reagents:

-

Boc-Amino Acid (e.g., Boc-Ala-OH, Boc-Gly-OH)

-

D-Phenylalanine methyl ester monohydrochloride (D-Phe-OMe·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[3]

-

1-Hydroxybenzotriazole (HOBt)[3]

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[3]

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M HCl (aqueous)

-

5% NaHCO₃ (aqueous)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Amine Neutralization : In a round-bottom flask, dissolve D-Phe-OMe·HCl (1.0 eq) in anhydrous DCM or DMF. Add DIPEA (1.1 eq) and stir the solution for 15-20 minutes at room temperature to generate the free amine in situ.[3][4]

-

Carboxyl Activation : In a separate flask, dissolve the Boc-amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.[4] Cool the solution to 0 °C using an ice bath.

-

Coupling : To the cooled Boc-amino acid solution, add EDC·HCl (1.1 eq) and stir for 30 minutes at 0 °C.[4]

-

Reaction : Add the solution containing the free D-Phe-OMe (from step 1) to the activated Boc-amino acid mixture at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting Boc-amino acid is consumed.

-

Work-up :

-

Purification : Purify the crude dipeptide product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane.

Protocol 2: HATU Mediated Coupling

HATU is a highly effective coupling reagent, known for its rapid reaction times and low rates of racemization, making it particularly suitable for sterically hindered or racemization-prone amino acids.[2][5]

Materials and Reagents:

-

Boc-Amino Acid

-

D-Phenylalanine methyl ester monohydrochloride (D-Phe-OMe·HCl)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[5]

-

N,N-Diisopropylethylamine (DIPEA)[5]

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

1 M HCl (aqueous)

-

Saturated NaHCO₃ (aqueous)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Pre-activation : In a round-bottom flask, dissolve the Boc-amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.[5]

-

Add DIPEA (2.2 eq) to the solution. The first 1.1 equivalents neutralize the D-Phe-OMe·HCl, and the remaining 1.1 equivalents facilitate the coupling reaction. Stir at room temperature for 1-2 minutes to pre-activate the carboxylic acid.[5][6]

-

Coupling : Add D-Phe-OMe·HCl (1.1 eq) directly to the activated mixture.

-

Reaction : Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitoring : Monitor the reaction progress by TLC. HATU-mediated couplings are often complete within a few hours.

-

Work-up :

-

Dilute the reaction mixture with a large volume of EtOAc.

-

Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification : Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane).

Data Presentation

The following table summarizes the key parameters for the described protocols.

| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |

| Boc-Amino Acid | 1.0 eq | 1.0 eq |

| D-Phe-OMe·HCl | 1.0 - 1.1 eq | 1.1 eq |

| Coupling Reagent | EDC·HCl (1.1 eq) | HATU (1.0 eq) |

| Additive | HOBt (1.1 eq) | None required |

| Base | DIPEA or NMM (1.1 eq) | DIPEA (2.2 eq) |

| Solvent | DCM or DMF | DMF |

| Reaction Time | 12 - 24 hours | 1 - 4 hours |

| Typical Yield | Good (70-90%)[2] | High (>90%)[2] |

| Advantages | Cost-effective, water-soluble byproducts[2] | High efficiency, fast reaction, low racemization[2][5] |

| Disadvantages | Slower reaction, potential for moderate racemization without HOBt[1][2] | Higher cost[2] |

Visualization of Experimental Workflow

The general workflow for the solution-phase synthesis of a Boc-dipeptide methyl ester is illustrated below.

Caption: General workflow for Boc-amino acid coupling with D-Phe-OMe.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Utilizing D-Phenylalanine Methyl Ester Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of cyclic peptides incorporating D-phenylalanine methyl ester (D-Phe-OMe) monohydrochloride. The inclusion of D-amino acids like D-phenylalanine can significantly enhance the therapeutic potential of cyclic peptides by increasing their proteolytic stability and modulating their conformational properties. This document outlines both solution-phase and solid-phase synthesis strategies, offering guidance on reagent selection, reaction conditions, and purification methods.

Introduction to D-Phe-OMe in Cyclic Peptide Synthesis

Cyclic peptides are a promising class of therapeutic agents due to their high binding affinity, specificity, and metabolic stability compared to their linear counterparts. The incorporation of non-proteinogenic amino acids, such as D-phenylalanine, is a key strategy in modern peptide drug design. D-phenylalanine can induce specific conformational constraints and increase resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of the peptide.

D-Phenylalanine methyl ester monohydrochloride serves as a readily available and stable precursor for introducing the D-phenylalanine residue, particularly at the C-terminus of a linear peptide destined for cyclization. The methyl ester provides a convenient protecting group for the C-terminal carboxyl group during peptide chain elongation and can be saponified prior to cyclization or utilized in cyclization strategies that proceed via ester activation.

General Workflow for Cyclic Peptide Synthesis

The synthesis of cyclic peptides, whether in solution or on a solid support, generally follows a series of well-defined steps. The overall workflow involves the assembly of a linear peptide precursor followed by an intramolecular cyclization reaction to form the macrocyclic structure.

Caption: General workflow for the synthesis of cyclic peptides.

Solution-Phase Synthesis of Cyclic Peptides

Solution-phase peptide synthesis (SPPS) offers flexibility in terms of scale and the ability to purify intermediates. This approach is particularly well-suited for the synthesis of smaller cyclic peptides and for optimizing reaction conditions.

Protocol for the Synthesis of a Linear Peptide Precursor

This protocol describes the synthesis of a linear dipeptide, which can be extended to longer peptides, using D-Phe-OMe monohydrochloride.

Materials:

-

N-α-Boc-protected amino acid (e.g., Boc-L-Alanine)

-

D-Phenylalanine methyl ester monohydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Methylmorpholine (NMM)

-

Chloroform (CHCl₃) or Dichloromethane (DCM)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of D-Phenylalanine Methyl Ester Free Base:

-

Dissolve D-Phenylalanine methyl ester monohydrochloride (1.0 eq) in CHCl₃.

-

Add NMM (2.1 eq) at 0°C and stir the reaction mixture for 15 minutes. This solution containing the free base is used directly in the next step.[1]

-

-

Peptide Coupling:

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 5% NaHCO₃ solution followed by saturated NaCl solution.[1]

-